molecular formula C20H19ClO3 B13869983 Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate

Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate

Katalognummer: B13869983
Molekulargewicht: 342.8 g/mol
InChI-Schlüssel: NQOFPIRCPHFPMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate is an organic compound that features a tert-butyl group, a phenoxy group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for understanding the interactions between organic molecules and biological systems .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Researchers explore its ability to interact with biological targets and its potential as a lead compound for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in polymer science and materials engineering .

Wirkmechanismus

The mechanism of action of Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate involves its interaction with specific molecular targets. The phenoxy and chlorophenyl groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that are not observed with other similar compounds.

Eigenschaften

Molekularformel

C20H19ClO3

Molekulargewicht

342.8 g/mol

IUPAC-Name

tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate

InChI

InChI=1S/C20H19ClO3/c1-20(2,3)24-19(22)14-23-18-11-7-5-9-16(18)13-12-15-8-4-6-10-17(15)21/h4-11H,14H2,1-3H3

InChI-Schlüssel

NQOFPIRCPHFPMW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1C#CC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.